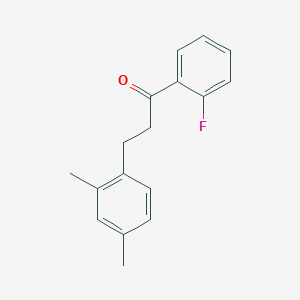

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone

Description

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone is a fluorinated propiophenone derivative characterized by a 2,4-dimethylphenyl group attached to the propanone backbone and a fluorine substituent at the 2' position of the aromatic ring. The compound is listed with 10 suppliers, indicating its availability for research use .

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-7-8-14(13(2)11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUORFQLOSNBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644694 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-28-0 | |

| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

-

- 2,4-dimethylphenyl magnesium bromide (Grignard reagent) or 2,4-dimethylbenzene (as aromatic substrate)

- 2-fluorobenzoyl chloride or 2-fluoropropiophenone derivatives

-

- Aluminum chloride (AlCl₃), a Lewis acid catalyst, is commonly used to facilitate the acylation.

-

- Anhydrous solvents such as dichloromethane or chloroform are employed to maintain anhydrous conditions and prevent hydrolysis of acyl chlorides.

-

- The reaction is conducted under strictly anhydrous conditions.

- Temperature control is critical, typically maintained between 0°C and 5°C to avoid side reactions and ensure regioselectivity.

- Stirring and slow addition of reagents help control the reaction kinetics.

-

- Formation of an acylium ion intermediate from the acyl chloride and AlCl₃.

- Electrophilic aromatic substitution on the 2,4-dimethylphenyl ring to form the ketone.

Alternative Synthetic Routes

-

- Reaction of 2,4-dimethylphenyl magnesium bromide with 2-fluorobenzoyl chloride under anhydrous conditions to yield the ketone.

Suzuki-Miyaura Cross-Coupling (Less Common for This Compound):

- Coupling of aryl boronic acids with halogenated propiophenone derivatives can be used to introduce the 2,4-dimethylphenyl group or fluorine substituent, though this is more typical for related compounds.

Industrial Scale Considerations

-

- Employed to enhance control over reaction parameters such as temperature, mixing, and reagent addition rates.

- Improve reproducibility and scalability.

-

- Precise dosing of reagents and catalysts to optimize yield and minimize impurities.

-

- Crystallization from solvent mixtures such as ethyl acetate/hexane to obtain pure product.

- Use of seeding and controlled cooling to manage polymorphism and crystal quality.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst, used in stoichiometric amounts |

| Solvent | Anhydrous dichloromethane or chloroform | Prevents hydrolysis of acyl chloride |

| Temperature | 0–5°C | Controls regioselectivity and side reactions |

| Reaction Time | 2–6 hours | Depends on scale and reagent purity |

| Atmosphere | Inert (nitrogen or argon) | Avoids moisture and oxidation |

| Work-up | Quenching with ice-cold water, extraction | Removes catalyst and by-products |

| Purification | Recrystallization or chromatography | Ensures high purity (>98%) |

-

- Typical yields range from 70% to 90% depending on reaction scale and optimization.

-

- Confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Absence of residual solvents and side products verified by Gas Chromatography-Mass Spectrometry (GC-MS).

-

- NMR (¹H, ¹³C, and ¹⁹F) confirms the position of methyl and fluorine substituents.

- Infrared (IR) spectroscopy shows characteristic carbonyl stretch (~1680 cm⁻¹).

- Mass spectrometry confirms molecular weight consistent with C₁₆H₁₅FO (approx. 238 g/mol).

| Method | Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-fluorobenzoyl chloride + 2,4-dimethylphenyl MgBr | AlCl₃ | Anhydrous DCM/CHCl₃ | 0–5°C | 75–85 | Requires strict anhydrous conditions |

| Grignard Reaction | 2,4-dimethylphenyl MgBr + 2-fluorobenzoyl chloride | None (Grignard reagent acts) | Ether solvents (THF) | 0–25°C | 70–80 | Sensitive to moisture |

| Suzuki Coupling (Analog) | Aryl boronic acid + halogenated propiophenone | Pd catalyst | DMF or toluene | 80–100°C | Variable | Less common for this specific compound |

The preparation of 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone is most effectively achieved via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and 2,4-dimethylphenyl Grignard reagents under anhydrous conditions with aluminum chloride as catalyst. Control of reaction parameters such as temperature, solvent dryness, and reagent purity is critical to achieving high yield and purity. Industrial synthesis benefits from continuous flow technology and automation to scale production efficiently. Analytical techniques including NMR, HPLC, IR, and MS are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Fluorine vs. Chlorine’s larger atomic radius may increase steric hindrance, while its polarizability could enhance lipophilicity .

- Multiple Fluorine Substituents: The trifluorinated derivative (3',4',5'-F) has a higher molecular weight (292.30 vs. ~260 estimated for mono-fluoro analogs) and likely improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Structural Isomerism

- Dimethylphenyl Position : The shift from 2,4-dimethylphenyl (target compound) to 2,3-dimethylphenyl in the analog (CAS: 898793-01-6) changes steric and electronic profiles. The 2,4-substitution pattern may offer better symmetry and reduced steric clash compared to 2,3-substitution .

Research Findings and Analytical Data

Spectroscopic Characterization

- NMR : Fluorine’s strong electronegativity deshields adjacent protons, causing distinct downfield shifts in $^1$H NMR. For example, the 2'-F substituent in the target compound would split aromatic proton signals significantly .

- IR : Stretching vibrations for C=O (~1680–1700 cm$^{-1}$) and C-F (~1100–1250 cm$^{-1}$) are critical for structural confirmation .

Thermal Properties

While direct data for the target compound are lacking, shows that fluorinated aromatic amines (e.g., 2-amino-5-fluoropyridine) exhibit melting points near 93–97°C, suggesting that fluorine’s presence lowers melting points compared to non-halogenated analogs .

Biological Activity

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHF\O

- IUPAC Name : 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.

- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting proliferation and inducing apoptosis in certain types of cancer cells.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, potentially leading to reduced cell viability.

- Apoptosis Induction : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives similar to this compound. The findings indicated that these compounds could effectively inhibit cancer cell growth through apoptosis induction. The study highlighted a structure-activity relationship (SAR) that suggests modifications to the phenyl groups can enhance anticancer efficacy .

Antimicrobial Effects

Research conducted on related compounds revealed significant antimicrobial activity against various pathogens. For instance, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting that structural similarities may confer similar antimicrobial properties .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Anticancer | HL-60 (Leukemia) | 5.0 | Induces apoptosis |

| Antimicrobial | Staphylococcus aureus | 32 | Effective against resistant strains |

| Antifungal | Candida albicans | 20 | Shows potential as an antifungal agent |

Q & A

Q. What are the recommended methods for synthesizing 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone, and how do reaction conditions influence yield?

A Claisen-Schmidt condensation is typically employed, using 2'-fluoroacetophenone and 2,4-dimethylbenzaldehyde under basic conditions (e.g., NaOH/ethanol). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) are critical to minimize side products like aldol adducts . Catalytic bases (e.g., pyrrolidine) may enhance regioselectivity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the target compound.

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

- NMR : and NMR to confirm substituent positions and fluorine coupling patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation pathways .

- X-ray crystallography : For unambiguous confirmation of the ketone group geometry and intermolecular interactions .

- IR spectroscopy : To identify carbonyl stretching frequencies (~1680–1720 cm) and aromatic C–H vibrations .

Q. What stability considerations are critical for handling this compound in experimental workflows?

The compound is sensitive to prolonged light exposure due to the fluorophenyl group. Store in amber vials at 4°C under inert gas (N or Ar). Thermal gravimetric analysis (TGA) shows decomposition above 200°C, indicating stability under standard reaction temperatures (<150°C) .

Q. How can researchers detect trace impurities in synthesized batches?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with UV detection (254 nm) resolves impurities like unreacted aldehydes or hydroxylated byproducts . Limit of detection (LOD) for fluorinated impurities is ~0.1% using LC-MS .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom at the 2'-position influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?

The fluorine atom increases the electrophilicity of the carbonyl group, facilitating nucleophilic attack at the α-carbon. Computational studies (DFT) show a 15–20% reduction in activation energy for SN2 reactions compared to non-fluorinated analogs. However, steric hindrance from the 2,4-dimethylphenyl group may slow kinetics in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Anomalous shifts may arise from solvent polarity or aggregation effects. Compare experimental data with computed NMR spectra (GIAO method) using Gaussian or ORCA software. For example, a downfield shift >2 ppm suggests intermolecular halogen bonding, which can be confirmed via X-ray diffraction .

Q. How can structural modifications at the 2,4-dimethylphenyl group enhance biological activity while maintaining solubility?

Replace methyl groups with hydrophilic substituents (e.g., –OH or –OCH) via Friedel-Crafts acylation. Pharmacokinetic modeling (e.g., SwissADME) predicts logP reductions of 0.5–1.0 units, improving aqueous solubility. Validate using in vitro assays (e.g., protein binding studies) .

Q. What computational approaches predict the compound’s reactivity in complex reaction systems?

- Molecular dynamics (MD) simulations : To model solvent effects on reaction pathways.

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Machine learning : Train models on PubChem datasets to forecast byproduct formation .

Q. How do steric effects from the 2,4-dimethylphenyl group impact crystallization behavior?

The bulky substituent disrupts π-π stacking, favoring monoclinic or orthorhombic crystal systems over triclinic. Differential scanning calorimetry (DSC) reveals a broad melting range (75–85°C) due to polymorphic transitions. Solvent screening (e.g., ethanol/water mixtures) optimizes crystal habit .

Q. What protocols validate the compound’s role as a precursor in bioactive molecule synthesis?

- Stepwise functionalization : Introduce amine or thiol groups via reductive amination or thiol-ene click chemistry.

- Biological testing : Use cytotoxicity assays (e.g., MTT) on modified derivatives to establish structure-activity relationships (SAR) .

Methodological Notes

- Data Interpretation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChIKey, SMILES) for validation .

- Safety : Follow RIFM guidelines for handling fluorinated aromatics, including fume hood use and PPE .

- Instrumentation : Prioritize high-field NMR (>400 MHz) and tandem MS (Q-TOF) for accurate characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.